
beta,beta-Difluoro-4-(methylthio)styrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta,beta-Difluoro-4-(methylthio)styrene: is an organic compound characterized by the presence of two fluorine atoms and a methylthio group attached to a styrene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the fluorination of styrene derivatives using reagents such as μ-oxo-bis[trifluoroacetato(phenyl)iodine] or PhI(OCOCF3)2 in the presence of a pyridine·HF complex . This method provides good yields and mild reaction conditions.
Industrial Production Methods: Industrial production of beta,beta-Difluoro-4-(methylthio)styrene may involve large-scale fluorination processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of these methods ensures the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: Beta,beta-Difluoro-4-(methylthio)styrene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylthio group to a thiol or other reduced forms.
Substitution: The fluorine atoms and methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted styrene derivatives.
Scientific Research Applications
Beta,beta-Difluoro-4-(methylthio)styrene has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex fluorinated compounds.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of beta,beta-Difluoro-4-(methylthio)styrene involves its interaction with various molecular targets and pathways. The presence of fluorine atoms and a methylthio group can influence the compound’s reactivity and binding affinity to specific targets. For example, the compound may interact with enzymes or receptors, leading to changes in their activity and subsequent biological effects .
Comparison with Similar Compounds
- Alpha,alpha-Difluoro-4-(methylthio)styrene
- Beta,beta-Difluoro-4-(methoxy)styrene
- Beta,beta-Difluoro-4-(ethylthio)styrene
Comparison: Beta,beta-Difluoro-4-(methylthio)styrene is unique due to the specific positioning of the fluorine atoms and the methylthio group. This configuration imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications .
Properties
Molecular Formula |
C9H8F2S |
|---|---|
Molecular Weight |
186.22 g/mol |
IUPAC Name |
1-(2,2-difluoroethenyl)-4-methylsulfanylbenzene |
InChI |
InChI=1S/C9H8F2S/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-6H,1H3 |
InChI Key |
QUTWDXIDXJHCRH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-Di(carbazol-9-yl)-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-difluorophenyl]carbazole](/img/structure/B14135838.png)
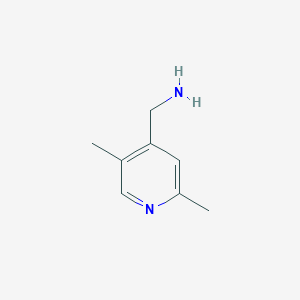
![N'-(4-Fluorophenyl)-N-methyl-N-[2-methyl-1-(methylsulfanyl)propyl]urea](/img/structure/B14135854.png)
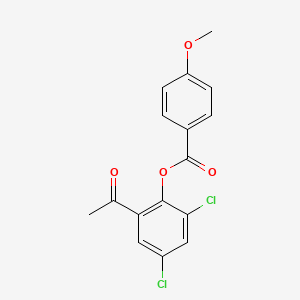
![4-[(2-Chloro-5-nitrophenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B14135871.png)
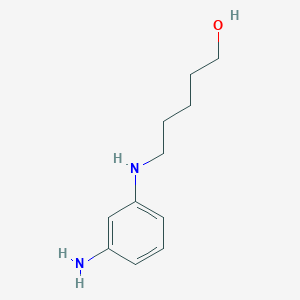
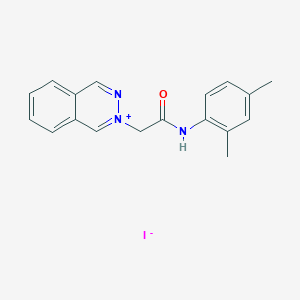
![6-Chloro-pyrazolo[1,5-A]pyrimidine-2-carbonylchloride](/img/structure/B14135879.png)
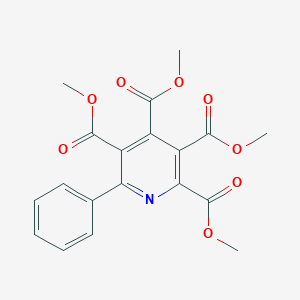
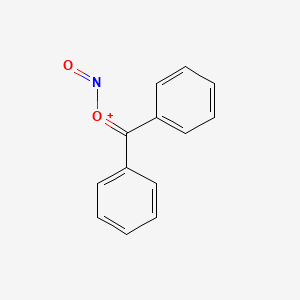

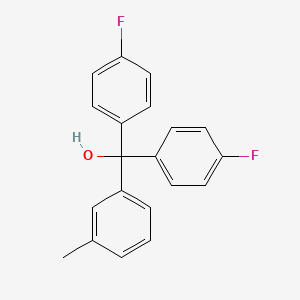

![4-Chloro-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-benzamide](/img/structure/B14135909.png)
